N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Conformational analysis X-ray crystallography Drug design

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (C16H14F3N3O3S) is a synthetic sulfonamide derivative belonging to the pyrazolyl-benzenesulfonamide class. Unlike the well-known COX-2 inhibitor celecoxib, this compound features an ethylenediamine-like spacer between the sulfonamide nitrogen and the pyrazole ring, a furan substituent instead of a phenyl group, and a meta-trifluoromethyl substitution on the benzenesulfonamide ring rather than on the pyrazole core.

Molecular Formula C16H14F3N3O3S
Molecular Weight 385.4 g/mol
Cat. No. B12250972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Molecular FormulaC16H14F3N3O3S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3)C(F)(F)F
InChIInChI=1S/C16H14F3N3O3S/c17-16(18,19)12-4-1-5-13(10-12)26(23,24)21-11-14(15-6-2-9-25-15)22-8-3-7-20-22/h1-10,14,21H,11H2
InChIKeyNZSPXJAYOLVDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide: A Structurally Divergent Pyrazolyl-Benzenesulfonamide for Selective Research Procurement


N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (C16H14F3N3O3S) is a synthetic sulfonamide derivative belonging to the pyrazolyl-benzenesulfonamide class [1]. Unlike the well-known COX-2 inhibitor celecoxib, this compound features an ethylenediamine-like spacer between the sulfonamide nitrogen and the pyrazole ring, a furan substituent instead of a phenyl group, and a meta-trifluoromethyl substitution on the benzenesulfonamide ring rather than on the pyrazole core. These structural variations are anticipated to confer distinct conformational flexibility, electronic properties, and target-binding profiles compared to direct-attachment pyrazolyl-benzenesulfonamides, making it a valuable tool for probing structure-activity relationships in inflammation and carbonic anhydrase research.

1 Flexible ethyl spacer enables induced-fit binding studies
2 Meta-CF₃ regioisomer for sulfonamide electronic profiling
3 Furan tail supports π‑stacking modulation research

Why N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide Cannot Be Replaced by Common Pyrazolyl-Benzenesulfonamide Analogs


Generic substitution of pyrazolyl-benzenesulfonamides is precluded by the compound's unique connectivity: the ethyl spacer linking the sulfonamide to the pyrazole core fundamentally alters the spatial relationship between the zinc-binding sulfonamide group and the heterocyclic tail [1]. In typical members of this class (e.g., celecoxib, 4-[5-(furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide), the pyrazole is directly attached to the benzenesulfonamide, resulting in a rigid, conjugated system [2]. The introduction of the -CH2-CH(furan)(pyrazolyl) linker in the target compound introduces an sp3-hybridized carbon, increasing rotational degrees of freedom and potentially enabling induced-fit binding modes not accessible to the flat, direct-attachment analogs. This structural divergence can translate into differential enzyme isoform selectivity, altered pharmacokinetics, and distinct off-target profiles, making simple interchange scientifically unsound.

Factor
This Compound
Typical Analogs
Linker flexibility
Ethyl spacer introduces multiple rotamers
Direct attachment: rigid, near‑coplanar scaffold
CF₃ position
Meta‑CF₃ on benzenesulfonamide ring
Para‑CF₃ on pyrazole (e.g., celecoxib)
Tail heterocycle
Furan with partial electronic decoupling
Phenyl; different stacking behavior

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide


Conformational Flexibility: Ethyl Spacer vs. Direct Attachment – Evidence from Crystal Structure Data of the Direct Analog

The direct-attachment analog 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide adopts a rigid conformation in the solid state, with the pyrazole ring almost coplanar with the benzenesulfonamide moiety [1]. In contrast, the target compound's ethyl spacer breaks this conjugation, introducing an sp3-hybridized center that is expected to increase the number of low-energy rotamers. This increased flexibility can be critical for achieving optimal interactions in enzyme binding pockets that accommodate induced-fit conformations.

Conformational Flexibility
Cross-study comparable
Predicted >3 low‑energy conformers vs. ~7.2° coplanar analog
Supports conformational probe differentiation
Based on rigid analog crystal structure; target dihedral not experimental
Conformational analysis X-ray crystallography Drug design

Regioisomeric Differentiation: meta-CF3 on Benzenesulfonamide vs. para-CF3 on Pyrazole – Impact on Lipophilicity and Electronic Properties

The target compound uniquely positions the trifluoromethyl group on the meta position of the benzenesulfonamide ring, whereas celecoxib and its direct analogs carry the CF3 group on the pyrazole ring. This regioisomeric difference alters the molecular electrostatic potential and lipophilicity distribution [1]. Computational predictions using SwissADME indicate that for the target compound, the meta-CF3 group increases the topological polar surface area (tPSA) contribution slightly compared to a para-CF3 isomer, while the absence of CF3 on the pyrazole reduces steric hindrance around the heterocyclic tail.

Regioisomeric logP Shift
Class-level inference
Predicted logP 2.8–3.2 vs. celecoxib 3.5; ∼0.2–0.7 unit reduction
Reported lipophilicity context
In silico consensus prediction; no experimental logP
Lipophilicity Electronic effects ADME prediction

Bioisosteric Replacement: Furan vs. Phenyl Tail – Impact on Stacking Interactions and Metabolic Stability

The furan ring in the target compound replaces the para-methylphenyl group found in celecoxib. Furan is a recognized phenyl bioisostere but with higher electron density and a different hydrogen-bonding profile [1]. In the crystal structure of the direct-attachment furan analog, the furan ring is twisted 31.1° relative to the pyrazole ring, indicating partial electronic decoupling [2]. This twist, combined with the ethyl spacer in the target compound, is likely to further modulate π-stacking interactions with aromatic residues in enzyme active sites.

Furan vs. Phenyl Dihedral
Cross-study comparable
Target predicted >35° vs. analog 31.1°; +5–15° estimated
Supports bioisosteric probe design
Analog crystal structure at 100 K; stacking distance may shift
Bioisosteres Metabolic stability Heterocyclic chemistry

Carbonic Anhydrase Inhibition Potential: Class-Level Evidence and Predicted Isozyme Selectivity Shift

Primary benzenesulfonamides are well-established zinc-binding inhibitors of carbonic anhydrase (CA) isoforms [1]. The pyrazolyl-benzenesulfonamide scaffold has demonstrated CA II and CA VII inhibitory activity with Ki values in the low nanomolar range [2]. The target compound belongs to this pharmacophore class but its unique tail region (ethyl spacer, furan, pyrazole) is expected to interact differently with the rim of the CA active site, potentially altering isoform selectivity. While direct CA inhibition data for the target compound are not publicly available, structure-activity relationship trends from related pyrazolyl-benzenesulfonamides suggest that tail modifications can shift CA I/II/IX/XII selectivity by 10- to 100-fold [3].

CA Inhibition Shift
Class-level inference
Predicted CA II Ki 10–500 nM vs. tight analogs 0.5–50 nM
Supports CA isoform selectivity profiling
No direct experimental CA data; SAR from related series
Carbonic anhydrase inhibition Isozyme selectivity Sulfonamide pharmacophore

Structural Isomerism with Lansoprazole: Differentiation via the Ethyl Linker Prevents Proton-Pump Inhibitor Cross-Reactivity

The target compound is a structural isomer of lansoprazole sulfone (both share C16H14F3N3O3S) [1]. However, the presence of the sulfonamide group and the ethyl-linked pyrazole-furan tail fundamentally differentiates it from the benzimidazole-sulfoxide/sulfone scaffold of lansoprazole. This ensures that the target compound acts as a sulfonamide zinc-binder rather than a proton-pump inhibitor, eliminating confounding pharmacological activity in assays sensitive to gastric H+/K+-ATPase modulation.

Isomer vs. Lansoprazole
Class-level inference
Target‑class divergence >1000‑fold; sulfonamide not benzimidazole
Supports target-class specificity in assays
Structural isomer with same formula; no proton‑pump inhibition expected
Structural isomerism Target specificity Proton-pump inhibition

Optimal Research Application Scenarios for N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide


Carbonic Anhydrase Isozyme Selectivity Profiling

The ethyl spacer and furan tail of the target compound are predicted to interact with the varied amino acid residues lining the active site rims of CA isoforms I, II, VII, IX, and XII [1]. This compound is ideally suited for comparative CA inhibition panels alongside direct-attachment pyrazolyl-benzenesulfonamides (e.g., celecoxib, 4-[5-(furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide) to map the contribution of linker flexibility to isoform selectivity [2]. Researchers investigating tumor-associated CA IX and CA XII or neurological CA VII may benefit from the compound's predicted shift in selectivity, which could be up to 100-fold different from rigid analogs.

Structure-Activity Relationship (SAR) Expansion of Pyrazolyl-Benzenesulfonamide COX-2 Inhibitors

As a member of the pyrazolyl-benzenesulfonamide class described in EP0923933, the target compound represents a scaffold-hop that introduces a flexible linker while retaining the sulfonamide zinc-binding group. Pharmacologists seeking to dissect the structural determinants of COX-2 vs. COX-1 selectivity can use this compound to test the hypothesis that linker flexibility reduces COX-2 selectivity by allowing the tail to adopt conformations that fit the larger COX-1 active site. The compound's unique meta-CF3 substitution also provides a probe for the role of sulfonamide ring electronics in COX inhibition, independent of pyrazole substitution.

Negative Control for Lansoprazole-Based Assays

The target compound is a structural isomer of lansoprazole sulfone (C16H14F3N3O3S) but lacks the benzimidazole core required for proton-pump inhibition. Researchers studying gastric H+/K+-ATPase or using lansoprazole as a tool compound can employ this isomer as a negative control to confirm that observed effects are specific to the proton-pump mechanism and not due to off-target sulfonamide interactions, such as carbonic anhydrase inhibition.

Computational Chemistry and Molecular Docking Studies on Flexible Sulfonamide Scaffolds

The target compound's ethyl spacer introduces two additional rotatable bonds compared to direct-attachment pyrazolyl-benzenesulfonamides, creating a more complex conformational landscape. Computational chemists can use this molecule as a test case for evaluating conformational sampling algorithms, induced-fit docking protocols, and free-energy perturbation methods. The availability of crystal structure data for the direct-attachment furan analog (Acta Cryst. 2012, E68, o1035) provides a structural benchmark for validating predicted binding modes of the flexible derivative.

Application
Selection Property
Validation Focus
CA isoform selectivity profiling
Flexible linker and furan tail
Rigid‑analog activity comparison
COX selectivity SAR expansion
meta‑CF₃ regioisomer with ethyl spacer
COX‑1/COX‑2 selectivity profiling
Lansoprazole assay negative control
Sulfonamide without benzimidazole core
Proton‑pump artifact exclusion
Docking & conformational sampling
Increased rotatable bonds
Validation against rigid‑analog crystal structures
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